普罗麦嗪亚砜-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

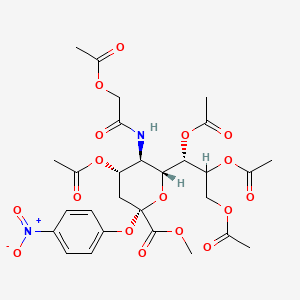

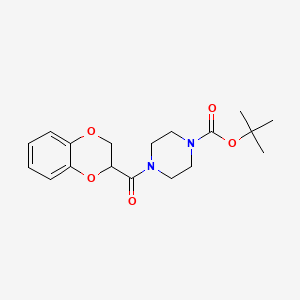

Promethazine Sulfoxide-d6 is a deuterated form of Promethazine Sulfoxide, which is a metabolite of Promethazine. Promethazine is a first-generation antihistamine used for the treatment of allergic conditions, nausea, and vomiting. The deuterated form, Promethazine Sulfoxide-d6, is often used as an internal standard in analytical chemistry due to its stable isotopic labeling .

科学研究应用

Promethazine Sulfoxide-d6 is widely used in scientific research, particularly in analytical chemistry and pharmacokinetics. Its stable isotopic labeling makes it an ideal internal standard for mass spectrometry and other analytical techniques. It is used to quantify Promethazine and its metabolites in biological samples, ensuring accurate and reliable results .

In pharmacokinetics, Promethazine Sulfoxide-d6 helps in studying the metabolism and excretion of Promethazine in the body. It is also used in toxicology studies to understand the effects of Promethazine and its metabolites on various biological systems .

作用机制

Target of Action

Promethazine Sulfoxide-d6, a deuterium-labeled form of Promethazine Sulfoxide, primarily targets histamine H1 receptors , post-synaptic mesolimbic dopamine receptors , alpha-adrenergic receptors , muscarinic receptors , and NMDA receptors . These receptors play crucial roles in allergic reactions, pain, sedation, nausea, and vomiting .

Mode of Action

Promethazine Sulfoxide-d6, similar to its parent compound Promethazine, acts as an antagonist at these receptors . It competes with histamine for the H1-receptor, which is responsible for its antihistaminic effects . Its antagonism of muscarinic and NMDA receptors contributes to its use as a sleep aid, as well as for anxiety and tension .

Biochemical Pathways

Promethazine is predominantly metabolized to Promethazine Sulfoxide, with minor metabolism to desmethylpromethazine and a hydroxy metabolite . The hydroxylation of Promethazine is predominantly mediated by CYP2D6 .

Pharmacokinetics

Promethazine is well absorbed from the gastrointestinal tract and from parenteral sites . It has a large volume of distribution and a high blood clearance . Less than 1% of the dose is excreted unchanged in the urine, therefore total body clearance is essentially metabolic clearance . The oral availability of Promethazine is only 25%, indicating a significant first-pass effect .

Result of Action

The antagonistic action of Promethazine Sulfoxide-d6 on histamine H1 receptors results in relief from allergic reactions . Its antagonism of muscarinic and NMDA receptors contributes to its sedative effects, aiding in sleep and reducing anxiety and tension .

生化分析

Biochemical Properties

Promethazine Sulfoxide-d6, like its parent compound Promethazine, interacts with a variety of receptors, allowing it to be used for a number of indications including allergic reactions, pain, sedation, nausea, and vomiting

Cellular Effects

It is known that Promethazine, the parent compound, has a variety of effects on cells, including influencing cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . It is reasonable to assume that Promethazine Sulfoxide-d6 may have similar effects, but specific studies are needed to confirm this.

Molecular Mechanism

Promethazine, the parent compound, is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that Promethazine and its metabolites can be detected in biological samples such as bone tissue extract and blood . This suggests that Promethazine Sulfoxide-d6 may have a detectable presence over time in these settings.

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of Promethazine Sulfoxide-d6 in animal models. Promethazine, the parent compound, has been demonstrated to bind Abeta in a transgenic mouse model of Alzheimer’s disease

Metabolic Pathways

Promethazine, the parent compound of Promethazine Sulfoxide-d6, is predominantly metabolized to Promethazine Sulfoxide, and minorly to desmethylpromethazine and a hydroxy metabolite . Hydroxylation of Promethazine is predominantly mediated by CYP2D6 . It is likely that Promethazine Sulfoxide-d6 follows similar metabolic pathways, but specific studies are needed to confirm this.

Transport and Distribution

It is known that Promethazine and its metabolites can be detected in biological samples such as bone tissue extract and blood . This suggests that Promethazine Sulfoxide-d6 may be transported and distributed within cells and tissues.

Subcellular Localization

It is known that Promethazine and its metabolites can be detected in biological samples such as bone tissue extract and blood . This suggests that Promethazine Sulfoxide-d6 may localize within certain subcellular compartments, but specific studies are needed to confirm this.

准备方法

Synthetic Routes and Reaction Conditions

Promethazine Sulfoxide-d6 can be synthesized through the oxidation of Promethazine-d6. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the sulfoxide .

Industrial Production Methods

In industrial settings, the production of Promethazine Sulfoxide-d6 involves large-scale oxidation reactions using similar oxidizing agents. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired product .

化学反应分析

Types of Reactions

Promethazine Sulfoxide-d6 primarily undergoes oxidation reactions. It can also participate in substitution reactions where the sulfoxide group can be replaced by other functional groups under specific conditions .

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, organic solvents like dichloromethane, low temperatures.

Substitution: Various nucleophiles under basic conditions.

Major Products

The major product of the oxidation of Promethazine-d6 is Promethazine Sulfoxide-d6. In substitution reactions, the products depend on the nucleophile used and the reaction conditions .

相似化合物的比较

Similar Compounds

Promethazine: The parent compound, used for treating allergies, nausea, and vomiting.

Promethazine Sulfoxide: The non-deuterated form, a metabolite of Promethazine.

Chlorpromazine: Another phenothiazine derivative with similar antihistamine and antipsychotic properties.

Uniqueness

Promethazine Sulfoxide-d6 is unique due to its stable isotopic labeling, which makes it highly valuable in analytical chemistry. Its deuterated form allows for precise quantification and analysis in complex biological matrices, providing an advantage over non-deuterated analogs .

属性

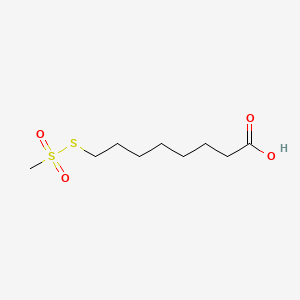

IUPAC Name |

1-(5-oxophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)21(20)17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3/i2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTCLFIFAFHQIX-XERRXZQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2S(=O)C3=CC=CC=C31)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(C)CN1C2=CC=CC=C2S(=O)C3=CC=CC=C31)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Cyclopenta[4,5]pyrrolo[2,3-e]benzimidazole(9CI)](/img/structure/B563457.png)

![17-Methyl-15,17,18,21-tetrazapentacyclo[12.7.0.02,7.08,13.016,20]henicosa-1(21),2,4,6,8,10,12,14,16(20),18-decaene](/img/structure/B563461.png)

![O-[(2S)-3,3-Dimethyl-N-benzyl-proline Methyl Ester] S-Methyl Xanthate](/img/structure/B563463.png)

![(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20,34-pentahydroxy-3,7,9,11,17,21,27-heptamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30(34)-decaene-6,18,28,31,32-pentone](/img/structure/B563465.png)